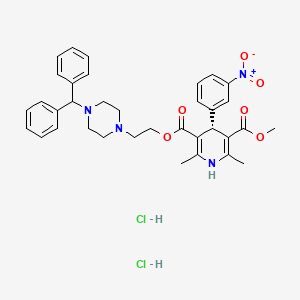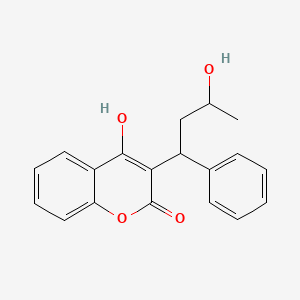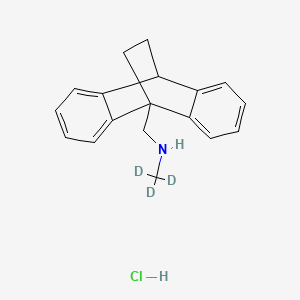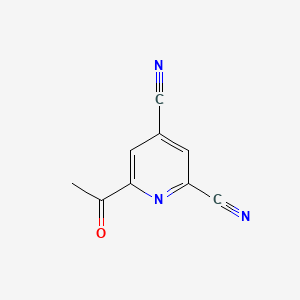
3-(Trifluoromethyl)benzyl-13C6 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzyl-13C6 Bromide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl bromide structure, with six carbon atoms labeled with the isotope carbon-13. This compound is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl-13C6 Bromide typically involves the bromination of 3-(Trifluoromethyl)benzyl-13C6 alcohol. The reaction is carried out under controlled conditions using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl-13C6 Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form 3-(Trifluoromethyl)benzyl-13C6 alcohol or aldehyde derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives, such as 3-(Trifluoromethyl)benzyl-13C6 amines, thiols, and ethers.
Oxidation: 3-(Trifluoromethyl)benzyl-13C6 alcohols and aldehydes.
Reduction: 3-(Trifluoromethyl)benzyl-13C6 hydrocarbons.
Scientific Research Applications
3-(Trifluoromethyl)benzyl-13C6 Bromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the design of receptor agonists and antagonists.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl-13C6 Bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl Bromide: Similar structure but without the carbon-13 labeling.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide: Contains additional fluorine atoms on the benzyl ring.
3-(Trifluoromethyl)benzyl Chloride: Similar structure with a chloride group instead of bromide.
Uniqueness
3-(Trifluoromethyl)benzyl-13C6 Bromide is unique due to the presence of carbon-13 isotopes, which makes it valuable for isotopic labeling studies. This feature allows researchers to track the compound and its derivatives in complex biological and chemical systems, providing insights into reaction mechanisms and metabolic pathways.
Properties
CAS No. |
1330185-44-8 |
|---|---|
Molecular Formula |
C8H6BrF3 |
Molecular Weight |
244.989 |
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
MYYYZNVAUZVXBO-ZFJHNFROSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CBr |
Synonyms |
1-(Bromomethyl)-3-(trifluoromethyl)benzene-13C6; α’-Bromo-α,α,α-trifluoro-m-_x000B_xylene-13C6; 3-(Bromomethyl)-1-(trifluoromethyl)benzene-13C6; 3-(Bromomethyl)benzotrifluoride-13C6; 3-(Trifluoromethyl)benzyl Bromide-13C6; m-(Trifluoromethyl)benzyl Bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)







